

"protocol for determining 2-tert-Butoxyethanol concentration in biological samples"

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Compound of Interest

Compound Name: 2-tert-Butoxyethanol

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Application Note: Determination of 2-tert-Butoxyethanol Metabolite in Human Urine

Abstract

This application note details a robust and sensitive method for the quantitative analysis of 2-butoxyacetic acid (BAA), the primary metabolite of **2-tert-butoxyethanol** (2-BE), in human urine samples. The protocol employs a solid-phase extraction (SPE) cleanup followed by analysis using gas chromatography-mass spectrometry (GC-MS). This methodology is crucial for researchers, scientists, and drug development professionals involved in toxicological studies, occupational exposure monitoring, and pharmacokinetic assessments of 2-BE. The use of an isotopically labeled internal standard ensures high accuracy and precision.

Introduction

2-tert-Butoxyethanol is a widely used solvent in various industrial and consumer products.^[1] Monitoring its exposure is essential for assessing potential health risks. The primary metabolite, 2-butoxyacetic acid, is considered the most reliable biomarker for evaluating 2-BE exposure due to its longer half-life in the body compared to the parent compound.^{[2][3]} This document provides a detailed protocol for the determination of BAA in human urine, adapted from established methods, to ensure reliable and reproducible results.^{[4][5][6]}

Data Presentation

The following table summarizes the quantitative performance data for the determination of **2-tert-Butoxyethanol** and its metabolite, 2-butoxyacetic acid, in biological samples using various analytical methods.

Analyte	Matrix	Analytical Method	Limit of Quantitation (LOQ)	Percent Recovery	Reference
2-Butoxyethanol (BE)	Human Blood	GC-MS	16-18 ng/g	102.1-107.8%	Bormett et al. 1995[7][8]
2-Butoxyacetic Acid (BAA)	Human Blood	GC-MS	16-18 ng/g	Not Specified	Bormett et al. 1995[8]
[13C2]BE	Human Blood	GC-MS	1.5 ng/g	Not Specified	Bormett et al. 1995[8]
[13C2]BAA	Human Blood	GC-MS	0.4 ng/g	Not Specified	Bormett et al. 1995[8]
2-Butoxyethanol (BE)	Blood, Urine	GC/ECD	0.1 µmol/L (11.8 µg/L)	Not Specified	Johanson et al. 1986a[7]
2-Butoxyacetic Acid (BAA)	Urine	GC/ECD	4 µmol/L (528 µg/L)	Not Specified	Johanson 1989[7]
2-Butoxyacetic Acid (BAA)	Blood	GC/ECD	0.04 µmol/L (5.33 µg/L)	Not Specified	Johanson and Johnsson 1991[7]

Experimental Protocols

Protocol: Quantification of 2-Butoxyacetic Acid in Human Urine by GC-MS

This protocol describes the necessary steps for sample preparation and analysis.

1. Materials and Reagents

- 2-Butoxyacetic acid (BAA) standard
- Deuterated 2-butoxyacetic acid (d-BAA) internal standard
- Methanol, HPLC grade
- Hydrochloric acid (HCl), concentrated
- Ethyl acetate, HPLC grade
- Solid-Phase Extraction (SPE) cartridges (anion exchange)
- Nitrogen gas, high purity
- Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

2. Equipment

- Gas Chromatograph with Mass Spectrometric detector (GC-MS)
- SPE manifold
- Centrifuge
- Vortex mixer
- Evaporator (e.g., nitrogen evaporator)
- Autosampler vials with inserts
- Analytical balance
- pH meter

3. Sample Preparation

- **Sample Collection and Storage:** Collect urine samples in sterile containers. If not analyzed immediately, store samples at -20°C.
- **Internal Standard Spiking:** Thaw urine samples to room temperature. To a 1 mL aliquot of urine, add a known concentration of the d-BAA internal standard.
- **Acidification:** Adjust the pH of the urine sample to approximately 2-3 with concentrated HCl. This step is crucial for the efficient extraction of the acidic BAA.
- **Solid-Phase Extraction (SPE):**
 - Condition the anion exchange SPE cartridge by passing methanol followed by deionized water.
 - Load the acidified urine sample onto the SPE cartridge.
 - Wash the cartridge with deionized water to remove interfering substances.
 - Elute the BAA and d-BAA from the cartridge using ethyl acetate.
- **Evaporation:** Evaporate the ethyl acetate eluate to dryness under a gentle stream of nitrogen gas at room temperature.
- **Derivatization:** To the dried residue, add the derivatization agent (e.g., 50 µL of BSTFA + 1% TMCS) and cap the vial tightly. Heat the vial at 60°C for 30 minutes to form the trimethylsilyl (TMS) derivative of BAA. This increases the volatility of the analyte for GC analysis.^[7]
- **Reconstitution:** After cooling to room temperature, reconstitute the sample in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

4. GC-MS Analysis

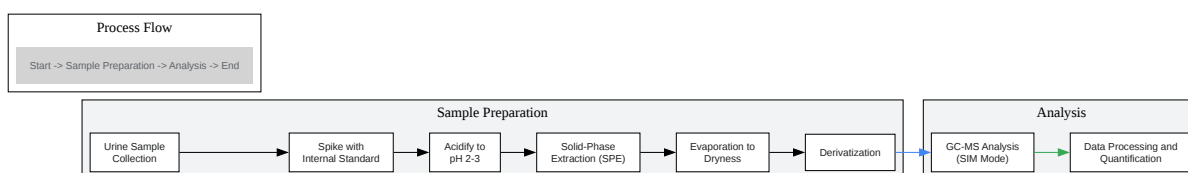
- **GC Column:** Use a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
- **Injection:** Inject 1 µL of the derivatized sample into the GC inlet in splitless mode.

- Oven Temperature Program:
 - Initial temperature: 60°C, hold for 2 minutes.
 - Ramp: Increase to 250°C at a rate of 10°C/minute.
 - Hold: Hold at 250°C for 5 minutes.
- Carrier Gas: Helium at a constant flow rate.
- MS Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for high sensitivity and selectivity. Monitor characteristic ions for the TMS derivatives of both BAA and d-BAA.

5. Calibration and Quantification

- Prepare a series of calibration standards of BAA in blank urine and process them alongside the unknown samples.
- Construct a calibration curve by plotting the ratio of the peak area of BAA to the peak area of the internal standard (d-BAA) against the concentration of BAA.
- Determine the concentration of BAA in the unknown samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualization



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Caption: Experimental workflow for the determination of 2-butoxyacetic acid in urine.

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